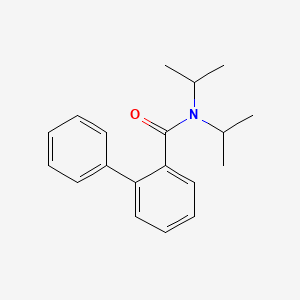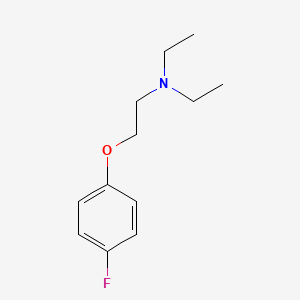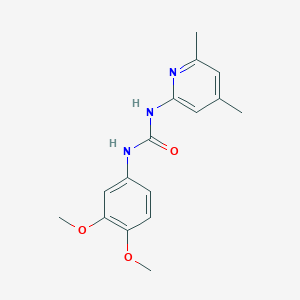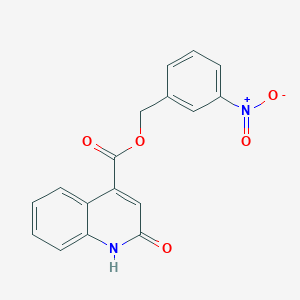![molecular formula C17H24N2O2 B5776860 N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5776860.png)
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). AZD9291 has been shown to be highly effective in patients with EGFR T790M mutation, which is a common cause of acquired resistance to first-generation EGFR TKIs.
Wirkmechanismus
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide works by selectively inhibiting the activity of mutated EGFR, which is responsible for the growth and proliferation of cancer cells in NSCLC. N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide binds to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has been shown to have a significant impact on the biochemical and physiological processes involved in NSCLC. N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide inhibits the activity of mutated EGFR, which leads to a decrease in cell proliferation, increased apoptosis, and reduced tumor growth. N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide also has a favorable safety profile, with fewer adverse events compared to first-generation EGFR TKIs.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has several advantages for lab experiments, including its high potency, selectivity, and favorable safety profile. However, N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several future directions for research on N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide, including:
1. Combination therapy: N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide may be used in combination with other targeted therapies or immunotherapies to improve treatment outcomes in NSCLC.
2. Resistance mechanisms: Further research is needed to understand the mechanisms of resistance to N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide and to develop strategies to overcome resistance.
3. Biomarkers: Identification of biomarkers that predict response to N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide will improve patient selection and treatment outcomes.
4. New indications: N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide may have potential for the treatment of other EGFR-mutated cancers, such as head and neck cancer and colorectal cancer.
In conclusion, N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide is a promising third-generation EGFR TKI that has shown significant efficacy in the treatment of NSCLC. Further research is needed to fully understand the mechanisms of action and resistance, and to identify biomarkers that predict response to the drug. With continued research, N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has the potential to improve treatment outcomes for patients with NSCLC and other EGFR-mutated cancers.
Synthesemethoden
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide is synthesized using a multi-step process, involving the coupling of various intermediates to form the final product. The synthesis process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In clinical trials, N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has been shown to be highly effective in patients with EGFR T790M mutation, with response rates ranging from 60% to 80%. N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has also been shown to have a favorable safety profile, with fewer adverse events compared to first-generation EGFR TKIs.
Eigenschaften
IUPAC Name |
N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(2)16(20)18-15-9-7-8-14(12-15)17(21)19-10-5-3-4-6-11-19/h7-9,12-13H,3-6,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBALRPCWCFYQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)


![3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5776832.png)



![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5776856.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide](/img/structure/B5776865.png)